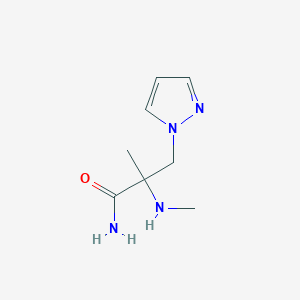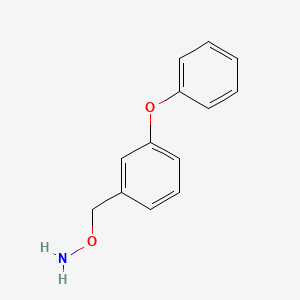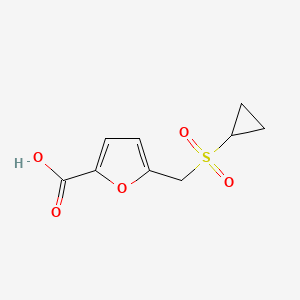
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.23 g/mol . This compound features a furan ring substituted with a cyclopropylsulfonylmethyl group and a carboxylic acid group. It is a member of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is commercially available or can be synthesized from biomass-derived furfural.
Cyclopropylsulfonylation: The furan ring undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar compounds to 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer for the production of bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the synthesis of various bio-based products.
Furfuryl alcohol: A furan derivative with an alcohol group, used in the production of resins and as a solvent.
The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct chemical and biological properties compared to other furan derivatives .
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-(cyclopropylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11) |
InChI Key |
BYTPZRPNXDOPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
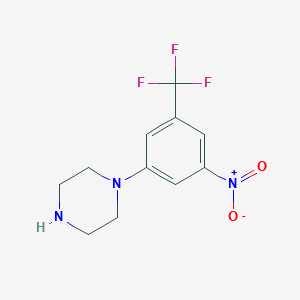
![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
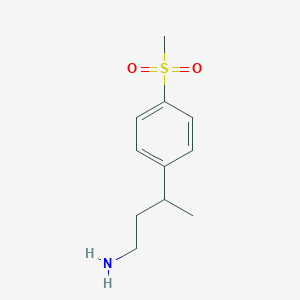
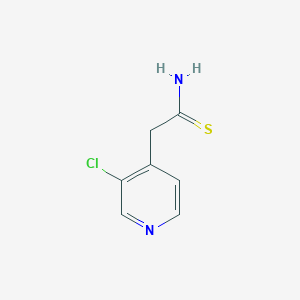
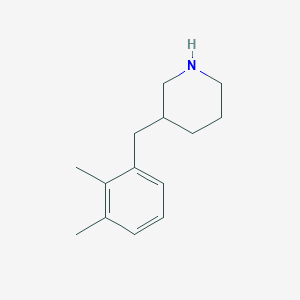
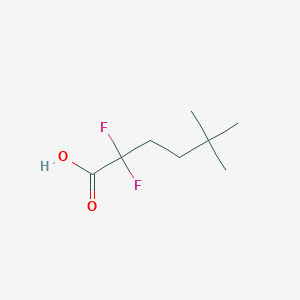
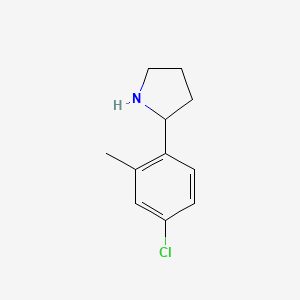
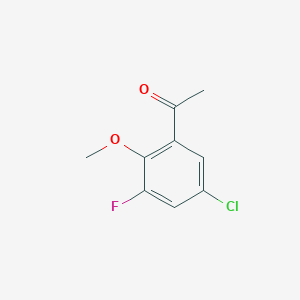
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
